N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine typically involves the reaction of 2,4,6-trichloroaniline with 2-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological research.
Medicine: Research has indicated its potential as a therapeutic agent for certain diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth in cancer research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine
- N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1-oxide
- N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1,1,1-trioxide
Uniqueness
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine stands out due to its specific structural features and the presence of the 1,1-dioxide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C13H7Cl3N2O2S |
---|---|
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
1,1-dioxo-N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H7Cl3N2O2S/c14-7-5-9(15)12(10(16)6-7)17-13-8-3-1-2-4-11(8)21(19,20)18-13/h1-6H,(H,17,18) |
Clave InChI |
XAVHKNWASDOBJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.